An In-depth Technical Guide to the Synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
An In-depth Technical Guide to the Synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of a pyrazolo[3,4-d]pyridazin-7-one intermediate, followed by its chlorination to yield the final product. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying chemical principles and experimental considerations.
Introduction
The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine bases makes it a compelling candidate for the development of kinase inhibitors, anti-cancer agents, and other therapeutic molecules. The specific compound, 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine, with its reactive chloro-substituent, serves as a versatile intermediate for further chemical modifications, allowing for the exploration of a wide chemical space in the quest for novel drug candidates.
Retrosynthetic Analysis and Strategy
The synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine is most logically approached through a two-step sequence. The retrosynthetic analysis reveals the key disconnection at the C-Cl bond, leading back to the corresponding pyrazolo[3,4-d]pyridazin-7-one. This intermediate, in turn, can be constructed from a suitably substituted pyrazole precursor through the formation of the pyridazine ring.
This strategy is advantageous due to the ready availability of starting materials and the generally high-yielding nature of the individual transformations.
Part 1: Synthesis of 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
The first part of the synthesis focuses on the construction of the fused heterocyclic core through a cyclocondensation reaction. This reaction is a variation of the well-established Knorr pyrazole synthesis, which is a reliable method for forming pyrazole rings and can be extended to the formation of fused systems.[1][2]
Mechanistic Insights
The formation of the pyrazolo[3,4-d]pyridazin-7-one intermediate proceeds via the reaction of a pyrazole-4-carboxylate ester with hydrazine. The reaction is initiated by the nucleophilic attack of hydrazine on the ester carbonyl, leading to the formation of a hydrazide intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen of the hydrazine onto a suitably positioned carbonyl or its equivalent on the pyrazole ring, followed by dehydration, affords the desired pyridazinone ring.
Experimental Protocol
Materials:
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Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Hydrazine hydrate (80%)
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Ethanol
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Glacial acetic acid (catalytic)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
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To this solution, add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid.
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Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
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Dry the product under vacuum to obtain 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 1.0 | 244.28 | - |
| Hydrazine hydrate (80%) | 2.0 | 50.06 | - |
| Product | |||
| 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one | - | 226.24 | - |
| Expected Yield: | 85-95% |
Part 2: Synthesis of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
The second and final stage of the synthesis involves the conversion of the keto group of the pyrazolo[3,4-d]pyridazin-7-one to a chloro group. This is a crucial transformation that introduces a reactive handle for further derivatization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of dehydroxy-chlorination reaction.[3]
Mechanistic Insights
The chlorination mechanism involves the activation of the carbonyl group of the pyridazinone by phosphorus oxychloride. The lone pair of electrons on the oxygen atom attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This transformation converts the hydroxyl group into a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) on the carbon atom of the original carbonyl group, followed by the elimination of the phosphate group, results in the formation of the desired 7-chloro derivative. The presence of a base can facilitate the reaction by neutralizing the HCl generated.
Experimental Protocol
Materials:
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4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (optional, as a base)
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Toluene (anhydrous)
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Ice water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one (1.0 eq) in anhydrous toluene.
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Add phosphorus oxychloride (3.0-5.0 eq) to the suspension. Optionally, a catalytic amount of N,N-dimethylaniline can be added.
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Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine.
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 4-methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one | 1.0 | 226.24 | - |
| Phosphorus oxychloride (POCl₃) | 3.0-5.0 | 153.33 | - |
| Product | |||
| 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine | - | 244.68 | - |
| Expected Yield: | 70-85% |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine. By understanding the underlying reaction mechanisms and adhering to the experimental protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The versatility of the pyrazolo[3,4-d]pyridazine core, coupled with the reactivity of the 7-chloro substituent, opens up a myriad of possibilities for the creation of novel and potent therapeutic agents.
References
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Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
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IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Published: November 23, 2022. [Link]
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Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
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ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. October 10, 2013. [Link]
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MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Published: July 22, 2021. [Link]
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ResearchGate. Molecular Design of Pyrazolo[3,4-d]pyridazines. Published: November 25, 2016. [Link]
